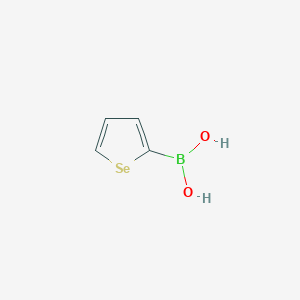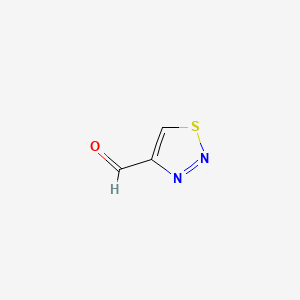
4-Fluoro-2-methylphenyl isothiocyanate
Vue d'ensemble
Description
4-Fluoro-2-methylphenyl isothiocyanate is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Process : The synthesis process of related compounds, such as 2-fluoro-4-chloro-5-methoxy carbonyl methylthio phenyl isothiocyanate, highlights the complexity and importance of selecting practical synthesis routes for fluoro-substituted isothiocyanates. These compounds play a crucial role as intermediates in the synthesis of other chemicals, demonstrating the significance of 4-fluoro-2-methylphenyl isothiocyanate in chemical synthesis (Qiang, 2013).
Applications in Material Science
- Liquid Crystal Research : Fluoro-substituted isothiocyanates, including this compound, are explored for their role in the mesomorphic properties of liquid crystals. These studies include investigating the influence of fluoro substituents on physical properties like birefringence, static dielectric permittivity, and rotational viscosity. This research is crucial for the development of materials for infrared and visible applications (Das et al., 2012).
Biomedical Applications
- Bioconjugate Chemistry : The isothiocyanate form of certain lanthanide chelates, which can be related to this compound, has been synthesized for potential use in bioconjugate chemistry. These compounds, when bound to lanthanides like terbium or europium, exhibit high luminescence, making them suitable for nonisotopic labels and imaging diagnostics (Li & Selvin, 1997).
Agriculture and Pest Control
- Anti-Plant Pathogen Activity : Studies on p-aromatic isothiocyanates, which include compounds similar to this compound, have shown promising antimicrobial activity. These compounds effectively inhibit plant pathogens, indicating their potential use as synthetic fungicides in agriculture (Tang et al., 2018).
Mécanisme D'action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
Isothiocyanates, in general, are known to form covalent bonds with biological macromolecules, which can lead to changes in the function of these targets .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, often related to cellular stress responses and detoxification processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Fluoro-2-methylphenyl isothiocyanate are not well-studied. As a small, lipophilic molecule, it is reasonable to expect that it would be readily absorbed and distributed throughout the body. The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Isothiocyanates are known to have various biological effects, including modulation of enzyme activity and interference with cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .
Analyse Biochimique
Biochemical Properties
4-Fluoro-2-methylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. This compound is known to react with amino groups in proteins, forming stable thiourea linkages. This reactivity is utilized in techniques such as the Edman degradation, where this compound is used to sequentially remove amino acid residues from peptides for sequencing purposes . Additionally, this compound interacts with enzymes such as trypsin and chymotrypsin, which cleave specific peptide bonds, facilitating the study of protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and cellular responses. Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and influencing their binding to DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of proteins via the formation of thiourea linkages with amino groups. This modification can lead to changes in protein conformation, stability, and activity. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions. These interactions can result in alterations in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its application in laboratory settings. This compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. In vitro and in vivo studies have shown that the effects of this compound on cellular function can vary over time, with some effects becoming more pronounced with prolonged exposure. Long-term studies are essential to fully understand the temporal dynamics of this compound’s activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can induce specific biochemical and cellular changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit measurable biological responses. Careful dosage optimization is crucial for achieving desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferases, leading to the formation of less reactive and more easily excretable metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, and nucleus. Targeting signals and post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects on protein function and cellular processes .
Propriétés
IUPAC Name |
4-fluoro-1-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPMZZOAIIOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372038 | |
| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52317-97-2 | |
| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52317-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)












